Regioisomeric Identity: C1 vs C3 Methylthio Oxime
1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) is unambiguously the C1-methylthio regioisomer, confirmed by its IUPAC name (NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine and its distinct InChI Key . The positional isomer 2-butanone, 3-(methylthio)-, oxime (CAS 34681-09-9) carries the methylthio group on C3, a structural difference that alters the electronic conjugation with the oxime π-system and modifies steric accessibility [1]. No head-to-head reactivity comparison is publicly available; however, the regioisomeric assignment is absolute and constitutes a binary selection criterion for procurement when a specific methylthio position is required by a synthetic route or impurity profile.
| Evidence Dimension | Regioisomeric structure (methylthio position) |
|---|---|
| Target Compound Data | C1-methylthio (IUPAC: N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine) |
| Comparator Or Baseline | C3-methylthio (CAS 34681-09-9) and unsubstituted MEKO (CAS 96-29-7) |
| Quantified Difference | Binary regioisomeric distinction; no quantitative reactivity data available |
| Conditions | Structural identity confirmed by IUPAC nomenclature and InChI |
Why This Matters
For synthetic programs requiring a specific methylthio regioisomer, procurement of the incorrect isomer guarantees off-target reaction products and potential batch failure.
- [1] PubChem. 2-Butanone, 3-(methylthio)-, oxime (CAS 34681-09-9). IUPAC: N-(3-methylsulfanylbutan-2-ylidene)hydroxylamine. View Source
